![molecular formula C12H19NO3 B3860947 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B3860947.png)
2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol
説明
2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In
作用機序
2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This leads to a decrease in intracellular calcium signaling and a reduction in the release of neurotransmitters such as dopamine and glutamate. The exact mechanism by which 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol exerts its effects is still being studied.
Biochemical and Physiological Effects
2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has been shown to have a number of biochemical and physiological effects. In animal studies, 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has been shown to reduce drug-seeking behavior and relapse in cocaine and alcohol addiction. It has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of Alzheimer's disease. 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or signaling pathways. However, 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has some limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are a number of future directions for research on 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol. One area of interest is the role of mGluR5 in pain processing and the potential use of 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol as a treatment for chronic pain. Another area of interest is the potential use of 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol as a treatment for anxiety and depression. Additionally, there is ongoing research on the use of 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol as a tool to study the role of mGluR5 in synaptic plasticity and learning and memory.
科学的研究の応用
2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes. This includes research on drug addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[3-(3-methoxyphenoxy)propyl]amino}ethanol has also been used to study the role of mGluR5 in synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-[3-(3-methoxyphenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-15-11-4-2-5-12(10-11)16-9-3-6-13-7-8-14/h2,4-5,10,13-14H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSOHDJSYHTLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-benzyl-1H-benzimidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B3860869.png)
![N'-[(2-methyl-3-thienyl)methylene]-2-furohydrazide](/img/structure/B3860872.png)
![N-[(4-iodophenyl)(phenyl)methyl]urea](/img/structure/B3860876.png)
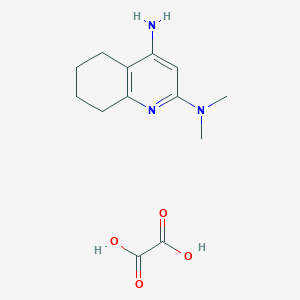
![3-cyclobutyl-5-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3860888.png)
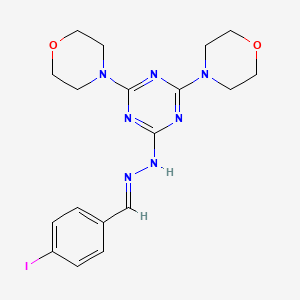
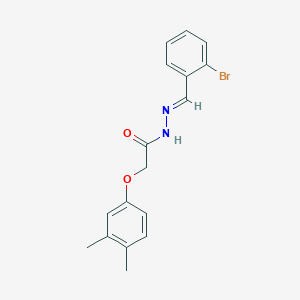
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860922.png)
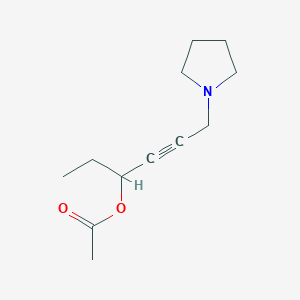
![4-[6-(2,4-dichlorophenoxy)hexyl]morpholine](/img/structure/B3860933.png)
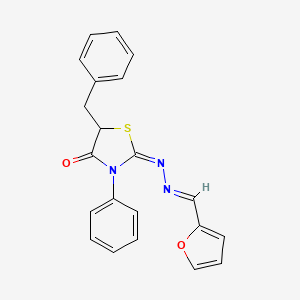
![2-[1-cyclopentyl-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B3860943.png)
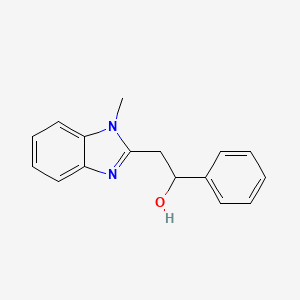
![2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3860958.png)